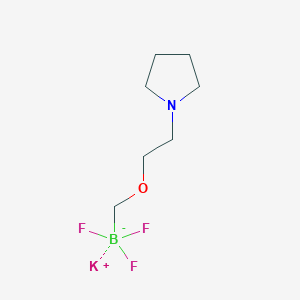

Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate

Description

Propriétés

IUPAC Name |

potassium;trifluoro(2-pyrrolidin-1-ylethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BF3NO.K/c9-8(10,11)7-13-6-5-12-3-1-2-4-12;/h1-7H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIKKLLLWQGBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCCN1CCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation | Pyrrolidine + Ethylene oxide or halide | 2-(Pyrrolidin-1-yl)ethanol intermediate |

| 2 | Boronation | Boronic acid or boronate ester formation | Boronate intermediate |

| 3 | Fluorination to trifluoroborate | KF + BF3·OEt2 in anhydrous THF, inert atmosphere | Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate |

| 4 | Purification | Filtration, recrystallization | Pure organotrifluoroborate salt |

Mechanistic Insights

The trifluoroborate group is formed by nucleophilic fluorination of the boronate intermediate, stabilizing the boron center and enhancing the compound’s shelf stability and reactivity in cross-coupling reactions.

The pyrrolidine moiety remains intact during these transformations due to its relatively inert nature under these conditions.

Comparative Analysis with Related Trifluoroborates

| Feature | This compound | Potassium trans-1-propenyltrifluoroborate |

|---|---|---|

| Molecular Weight | 235.1 g/mol | 147.98 g/mol |

| Functional Groups | Pyrrolidine, ethoxymethyl, trifluoroborate | Propenyl, trifluoroborate |

| Typical Use | Cross-coupling with heterocyclic amines | Cross-coupling with alkenyl groups |

| Synthesis Complexity | Multi-step, involving heterocycle alkylation and boronation | Relatively simpler, direct boronic acid fluorination |

| Stability | High, due to trifluoroborate salt formation | High |

| Application Focus | Pharmaceutical intermediates, bioorthogonal chemistry | Organic synthesis, drug precursor synthesis |

Notes on Industrial and Laboratory Scale Preparation

- Industrial synthesis emphasizes rigorous control of moisture and reaction temperature to maximize yield and purity.

- Laboratory-scale synthesis requires careful handling of reagents like BF3·OEt2 and KF under inert atmosphere to prevent hydrolysis and side reactions.

- The final product is typically characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the product is usually a biaryl compound .

Applications De Recherche Scientifique

Organic Synthesis

Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate is primarily used in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound acts as a boronate reagent, facilitating the formation of carbon-carbon bonds. It can be employed to couple aryl halides with various nucleophiles, leading to biaryl compounds .

- Substitution Reactions : The trifluoroborate group allows for nucleophilic substitution reactions, which are crucial in synthesizing complex organic molecules.

Medicinal Chemistry

The pyrrolidine ring present in this compound is a common structural motif in many biologically active molecules. As such, this compound could serve as a building block for:

- Pharmaceutical Development : Its derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anti-cancer properties. The compound's ability to participate in bioorthogonal reactions also opens avenues for selective labeling of biomolecules .

Material Science

In material science, this compound is investigated for:

- Polymer Synthesis : The compound may act as a precursor for creating novel polymeric materials with enhanced properties due to the presence of both the pyrrolidine and trifluoroborate functionalities .

Case Study 1: Application in Drug Synthesis

In one study, this compound was used to synthesize novel anti-cancer agents through Suzuki-Miyaura coupling. The resulting compounds exhibited promising activity against various cancer cell lines, demonstrating the potential of this reagent in pharmaceutical development .

Case Study 2: Material Development

Another research effort explored the use of this compound in developing new polymeric materials. By incorporating this compound into polymer matrices, researchers observed enhanced mechanical properties and thermal stability compared to traditional materials .

Mécanisme D'action

The mechanism by which Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate exerts its effects involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura cross-coupling reactions. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparaison Avec Des Composés Similaires

Comparison with Similar Trifluoroborate Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate with analogous compounds:

Key Observations:

Substituent Effects :

- The pyrrolidinyl ethoxy group in the target compound introduces a secondary amine with a five-membered ring, which enhances solubility in polar solvents compared to bulkier aryl groups (e.g., in QB-3451) .

- Boc-protected piperazinyl derivatives (CAS: 1452383-14-0) require deprotection steps before use in coupling reactions, unlike the readily reactive pyrrolidine group .

- Aryl-substituted trifluoroborates (e.g., 1983205-51-1) exhibit stronger electron-withdrawing effects, favoring couplings with electron-deficient partners .

Reactivity in Cross-Couplings :

- Alkoxymethyltrifluoroborates like the target compound are less prone to protodeboronation than aryl counterparts, making them suitable for reactions with challenging substrates .

- The trifluoromethyl propenyl group (FT-P15188) offers unique regioselectivity in fluorinated product synthesis but requires stringent anhydrous conditions .

Activité Biologique

Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate (K-PEEM-BF3) is a boron-containing compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of K-PEEM-BF3, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

K-PEEM-BF3 has the molecular formula C₇H₁₄BF₃KNO and a molecular weight of approximately 235.1 g/mol. The compound features a pyrrolidine moiety, an ethoxymethyl group, and a trifluoroborate functional group, which contribute to its reactivity and utility in various chemical transformations.

The biological activity of K-PEEM-BF3 is primarily linked to its role as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The trifluoroborate group enhances the compound's nucleophilicity, allowing it to participate effectively in coupling reactions with organohalides.

The mechanism can be summarized as follows:

- Formation of Boronate Complex : K-PEEM-BF3 reacts with a palladium catalyst to form a boronate complex.

- Transmetalation : This complex undergoes transmetalation with an organohalide.

- Reductive Elimination : The final step involves reductive elimination, yielding the desired biaryl product.

Comparative Analysis with Similar Compounds

K-PEEM-BF3 shares structural similarities with other organoboron compounds, which can provide insights into its potential biological activities. Below is a comparison table highlighting key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Potassium Ethoxymethyltrifluoroborate | Lacks the pyrrolidine ring | Simpler structure; primarily for similar reactions |

| Potassium 2-(morpholin-4-yl)ethoxymethyltrifluoroborate | Contains morpholine instead of pyrrolidine | Morpholine may impart different solubility properties |

| Potassium 2-(piperidin-1-yl)ethoxymethyltrifluoroborate | Features a piperidine ring | Potentially different reactivity due to ring size |

This comparison illustrates the unique reactivity patterns of K-PEEM-BF3, especially its potential applications in synthetic methodologies and drug development.

Case Studies and Research Findings

Research on K-PEEM-BF3 is still emerging; however, several studies have highlighted the biological implications of similar compounds:

- Pyrrolidine Derivatives in Drug Development : A study demonstrated that pyrrolidine-based compounds showed significant inhibition of cancer cell proliferation in vitro, suggesting their potential as therapeutic agents .

- Bioorthogonal Chemistry : The trifluoroborate group in K-PEEM-BF3 allows for bioorthogonal click reactions, which can be utilized for selective labeling of biomolecules within living cells.

- Metabolic Pathway Modulation : Some studies indicate that organoboron compounds can influence metabolic pathways by interacting with enzymes involved in metabolic processes, potentially affecting cellular energy production and biosynthesis .

Q & A

Q. What are the established synthetic routes for preparing Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate?

The compound is synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. Key steps include:

- Using 3 equivalents of pyrrolidin-1-yl ethoxide to ensure complete substitution.

- Conducting reactions in anhydrous solvents (e.g., THF or acetone) under inert atmospheres (N₂ or Ar) to prevent hydrolysis.

- Purification via continuous Soxhlet extraction to isolate the product from inorganic salts, yielding >90% purity .

Q. How are solubility challenges addressed during purification of potassium alkoxymethyltrifluoroborates?

Due to low solubility in organic solvents (e.g., acetone), Soxhlet extraction is employed. This technique selectively dissolves the product while leaving inorganic byproducts (e.g., KBr) as solids. Post-extraction, crystallization in cold ethanol further enhances purity .

Q. What are the primary applications of this compound in organic synthesis?

The trifluoroborate group enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions , enabling C–C bond formation. It is particularly useful for synthesizing:

- Biaryl structures in pharmaceuticals.

- Functionalized alkenes or heterocycles via regioselective coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis (>100 g batches)?

Scaling requires:

Q. What mechanistic insights support the SN2 pathway in alkoxymethyltrifluoroborate synthesis?

Kinetic studies (e.g., Eyring plots ) confirm a bimolecular mechanism with inversion of configuration. Evidence includes:

Q. How does the pyrrolidin-1-yl ethoxide group influence reactivity in cross-coupling?

The electron-donating pyrrolidine moiety stabilizes transition metals (e.g., Pd) during catalytic cycles, accelerating oxidative addition. Comparative studies show 2–3× higher yields vs. non-cyclic alkoxy analogs .

Q. What are the critical safety considerations for handling this compound?

Key precautions:

- Moisture sensitivity : Store under inert gas (Ar) at 2–8°C.

- Corrosivity : Use N95 masks, nitrile gloves, and fume hoods.

- Waste disposal : Neutralize with aqueous K₂CO₃ before disposal .

Data Contradictions and Troubleshooting

Q. Why do some studies report inconsistent yields in SN2 reactions?

Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.